molecular formula C19H13F3N4O3S2 B605369 AM-2099

AM-2099

Cat. No.: B605369
M. Wt: 466.5 g/mol
InChI Key: VSUDRCZPHWUXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This compound has shown significant potential in scientific research, particularly in the study of nervous system diseases. This compound has an inhibitory concentration (IC50) of 0.16 micromolar for human Nav1.7 .

Scientific Research Applications

AM-2099 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the properties of voltage-gated sodium channels.

    Biology: Employed in the study of nervous system diseases, particularly those involving pain pathways.

    Medicine: Investigated for its potential therapeutic applications in treating pain and other nervous system disorders.

    Industry: Utilized in the development of new drugs targeting voltage-gated sodium channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-2099 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of 2-methoxy-4-(trifluoromethyl)aniline with 2-chloroquinazoline in the presence of a base to form 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline.

    Sulfonamide formation: The core structure is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonamide.

    Thiazole ring formation: The final step involves the reaction of the sulfonamide with 2-aminothiazole to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in solid form and can be stored at -20°C for up to three years .

Chemical Reactions Analysis

Types of Reactions

AM-2099 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

AM-2099 exerts its effects by selectively inhibiting the voltage-gated sodium channel Nav1.7. This inhibition prevents the influx of sodium ions into neurons, thereby reducing neuronal excitability and the transmission of pain signals. The molecular targets of this compound include the alpha subunit of the Nav1.7 channel. The compound’s selectivity for Nav1.7 over other sodium channel subtypes is due to its unique binding affinity and interaction with specific amino acid residues in the channel .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AM-2099

This compound is unique due to its high selectivity for the Nav1.7 channel, making it a valuable tool for studying this specific channel’s role in nervous system diseases. Its favorable pharmacokinetic profile and low affinity for other ion channels and kinases further enhance its utility in scientific research .

Properties

IUPAC Name

4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUDRCZPHWUXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonyl chloride (Intermediate DDDD; 2.040 g, 5.06 mmol) and thiazol-2-amine (2.54 g, 25.3 mmol) in 40 mL of MeCN was treated with 1-methylimidazole (0.496 ml, 5.06 mmol) and was heated to reflux with a heat gun, and then allowed to stir at room one hour. The reaction mixture was concentrated and the material was purified by silica gel column chromatography (0 to 100% EtOAc/heptane) to yield 4-(2-methoxy-4-(trifluoromethyl)phenyl)-N-(thiazol-2-yl)quinazoline-7-sulfonamide (1.230 g, 2.64 mmol, 52.1% yield). 1H NMR (acetonitrile-d3) δ ppm: 9.42 (s, 1H), 8.52 (s, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.77 (d, J=8.7 Hz, 1H), 7.58 (d, J=7.4 Hz, 1H), 7.45-7.51 (m, 2H), 7.01 (d, J=4.8 Hz, 1H), 6.64 (d, J=4.7 Hz, 1H), 3.76 (s, 3H). m/z (ESI) 467.0 (M+H)+
Name
4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonyl chloride
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.496 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-2099
Reactant of Route 2
Reactant of Route 2
AM-2099
Reactant of Route 3
AM-2099
Reactant of Route 4
Reactant of Route 4
AM-2099
Reactant of Route 5
Reactant of Route 5
AM-2099
Reactant of Route 6
Reactant of Route 6
AM-2099

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.